1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole
Description
IUPAC Nomenclature Conventions for Benzosulfonyl Compounds
The compound 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole adheres to IUPAC nomenclature guidelines for sulfur-containing heterocyclic derivatives. The core structure consists of a benzodiazole (1H-1,3-benzodiazole) substituted with a 4-bromobenzenesulfonyl group at the N1 position. The numbering prioritizes the sulfur atom in the sulfonyl group (SO₂) as the principal functional group.
Key naming conventions :
- Parent structure : 1H-1,3-benzodiazole (benzimidazole without a methyl substituent).
- Substituent priority : The sulfonyl group (SO₂-) takes precedence over the aromatic ring due to higher seniority in functional group hierarchy.
- Substituent positioning : The 4-bromo substituent on the benzenesulfonyl group is specified to indicate its para orientation relative to the sulfonyl linkage.
The systematic name reflects the heterocyclic core, substituent type, and positional descriptors.
Crystallographic Analysis of Molecular Geometry
Crystallographic studies of analogous benzodiazole-sulfonyl derivatives reveal critical insights into molecular geometry and intermolecular interactions.
Structural features :
| Parameter | Value | Source |
|---|---|---|
| **S |
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWRHCCMUEKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
Antiproliferative and Antimicrobial Activities
Research has demonstrated that derivatives of benzodiazole compounds exhibit significant antiproliferative and antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various cancer cell lines and pathogenic microorganisms.
- Antiproliferative Activity : In a study evaluating the antiproliferative effects of substituted benzodiazoles, certain derivatives showed remarkable activity against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentrations (MIC) indicating strong potential for further development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis. The MIC values observed for these strains were significantly lower than those of standard antibiotics, indicating a promising alternative in treating resistant infections .
Neuropharmacological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research.
- Monoamine Oxidase Inhibition : Studies have shown that benzodiazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for developing treatments for neurodegenerative diseases and mood disorders .
- Cholinesterase Inhibition : Compounds similar to 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole have been studied for their cholinesterase inhibitory activities, which are beneficial in treating conditions like Alzheimer's disease .
Antileishmanial Activity
The compound's structure suggests potential applications in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites.
- Active Compounds : Research on related sulfonamide derivatives has identified several compounds with promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis. These compounds exhibited lower cytotoxicity compared to existing treatments, indicating their viability as new therapeutic options .
Structural Studies and Material Science
The structural characteristics of this compound also lend themselves to applications in material science.
- Optical Materials : Investigations into the structural properties of benzothiazole derivatives have highlighted their potential use in optical applications due to their unique electronic properties . The crystallographic studies provide insights into how these compounds can be optimized for specific applications.
Therapeutic Agents for Sodium Channel-Mediated Diseases
Recent patents have suggested that compounds similar to this compound could be utilized in treating sodium channel-mediated diseases such as epilepsy.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular responses, including apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of benzodiazole derivatives are highly dependent on substituents. Key comparisons include:
1-(4-Chlorobenzenesulfonyl)-1H-1,3-Benzodiazole (CAS 15728-45-7)
- Substituent : 4-chlorobenzenesulfonyl.
- Molecular Weight : 292.74 g/mol .
- Key Differences : Chlorine, being smaller and less electronegative than bromine, reduces steric hindrance and lipophilicity. This may lower binding affinity in hydrophobic enzyme pockets compared to the bromo analog.
1-[(4-Bromo-2,5-Dimethylphenyl)Sulfonyl]-1H-Benzimidazole
- Substituent : 4-bromo-2,5-dimethylbenzenesulfonyl.
Pyrazole and Pyridine Derivatives
- Example : 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (E68, o3132) .
- Key Differences : Replacement of benzodiazole with pyrazole introduces a different hydrogen-bonding profile, altering interactions with biological targets like proteases or kinases.
Methoxy-Substituted Analogs
Physicochemical Properties
Key Research Findings
Antiviral Potential: The bromo-sulfonyl group in this compound is critical for forming hydrogen bonds with viral proteases (e.g., SARS-CoV-2 Mpro), as demonstrated in molecular docking studies .
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., bromo, chloro) show enhanced activity against S. aureus compared to methoxy-substituted analogs .
Structural Insights : Crystallographic data for related compounds (e.g., pyrazole derivatives) highlight the importance of planar geometry for target engagement .
Biological Activity
1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a 4-bromobenzenesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Chemical Formula
- Molecular Formula: CHBrNOS
- Molecular Weight: 328.17 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity . A study highlighted that benzodiazole derivatives can inhibit bacterial growth, suggesting that this compound may have similar properties.
Anticancer Activity
The compound has been investigated for its anticancer potential . In vitro studies demonstrated that derivatives of benzodiazole can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor . It may interact with various enzymes, potentially disrupting their activity, which is a common mechanism for many therapeutic agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity: The sulfonyl group is known to interact with nucleophilic sites on enzymes, potentially leading to inhibition of their function.
- Modulation of Signaling Pathways: The compound may affect cellular signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Study 2: Anticancer Efficacy
In a controlled experiment involving cancer cell lines, the compound was found to induce apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
Study 3: Enzyme Inhibition Profile
A study focusing on enzyme inhibition highlighted that the compound effectively inhibited esterase activity in vitro. This finding suggests its potential role in drug development targeting metabolic enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 1H-1,3-benzodiazole using 4-bromobenzenesulfonyl chloride. Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .
- Catalysis : Add catalytic acetic acid or triethylamine to facilitate sulfonylation .
- Temperature Control : Reflux conditions (80–100°C) for 4–6 hours ensure complete conversion, while microwave-assisted synthesis (e.g., 100–150 W, 30–60 minutes) significantly reduces reaction time and improves yield .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm. The sulfonyl group deshields adjacent protons, causing downfield shifts .
- ¹³C NMR : The sulfonyl carbon resonates at ~125–130 ppm, while brominated aromatic carbons appear at ~115–120 ppm .
- IR Spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) align with the molecular formula C₁₃H₁₀BrN₂O₂S (exact mass: 353.96 g/mol) .
Q. What crystallization strategies yield high-quality single crystals of this compound suitable for X-ray diffraction analysis?
- Methodological Answer :
- Solvent System : Use a 1:1 mixture of dichloromethane and hexane for slow evaporation at 4°C to promote crystal growth .
- Temperature Gradients : Gradual cooling from 50°C to room temperature minimizes lattice defects .
- Crystal Mounting : Flash-cool crystals in liquid nitrogen to preserve integrity during data collection. X-ray studies typically yield R-factors <0.05, confirming precise molecular geometry .
Advanced Research Questions
Q. How does microwave irradiation influence the reaction kinetics and yield in the sulfonylation step during synthesis?
- Methodological Answer : Microwave irradiation accelerates reaction rates via dielectric heating, reducing activation energy. For example:
- Kinetic Studies : Time-to-completion decreases from 4 hours (reflux) to 30 minutes (microwave) with comparable yields (~85%) .
- Solvent Effects : Ethanol or DMF under microwave conditions enhances dipole interactions, improving sulfonyl group incorporation .
- Yield Optimization : Power settings >120 W may degrade heat-sensitive intermediates; monitor via TLC to balance efficiency and stability .
Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic structure of this compound, and how do these models correlate with experimental observations?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). These models predict nucleophilic attack sites at the sulfonyl oxygen and brominated ring .
- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies binding affinities, validated by experimental IC₅₀ values from enzyme inhibition assays .
- Discrepancy Resolution : Adjust for solvent effects (PCM model) and crystal packing forces to align computed bond lengths with X-ray data (mean deviation <0.01 Å) .
Q. What are the critical considerations when designing bioactivity studies for sulfonylated benzodiazoles to ensure meaningful structure-activity relationship (SAR) data?
- Methodological Answer :
- Assay Design : Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer cells) .
- SAR Parameters : Vary substituents on the benzodiazole ring (e.g., electron-withdrawing groups at para positions) to assess impact on bioactivity .
- Data Validation : Cross-validate in vitro results with molecular dynamics simulations to confirm mechanistic hypotheses .
Q. How should researchers address discrepancies between theoretical calculations and experimental data in molecular geometry analysis?
- Methodological Answer :
- Crystal Packing Effects : Account for intermolecular forces (e.g., π-π stacking in aromatic systems) that distort bond angles in X-ray structures .
- Solvent Correction : Apply implicit solvent models (e.g., COSMO) to DFT calculations to match experimental dipole moments .
- Error Margins : Use statistical tools (e.g., χ² tests) to quantify deviations in torsion angles (>5° indicates conformational flexibility) .
Q. What advanced safety protocols are required when handling brominated aromatic intermediates during large-scale synthesis?
- Methodological Answer :
- Containment : Use fume hoods with HEPA filters to prevent inhalation of brominated vapors .
- Waste Disposal : Neutralize reactive intermediates with 10% sodium bicarbonate before incineration .
- Spill Management : Absorb spills with vermiculite and treat with 5% sodium thiosulfate to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
